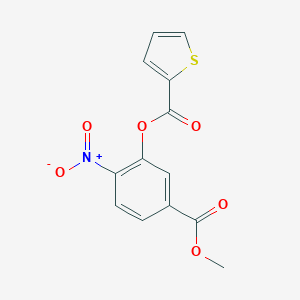

5-(Methoxycarbonyl)-2-nitrophenyl 2-thiophenecarboxylate

Description

Properties

IUPAC Name |

(5-methoxycarbonyl-2-nitrophenyl) thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO6S/c1-19-12(15)8-4-5-9(14(17)18)10(7-8)20-13(16)11-3-2-6-21-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCXRDXKUXMXIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 5-Nitro-2-Formylthiophene

The oxidation of 5-nitro-2-formylthiophene to 5-nitrothiophene-2-carboxylic acid is a well-established procedure. In a representative protocol:

-

Reagents : Bromine, sodium acetate, glacial acetic acid.

-

Conditions : Reaction at 80°C for 1 hour under vigorous stirring.

-

Yield : 98.5% crude yield, 81% after recrystallization.

-

Mechanism : Hypohalide-mediated oxidation of the aldehyde group to a carboxylic acid.

This method is favored for its high efficiency and scalability, though it requires careful pH control (maintained at 4.6) to prevent side reactions.

Acid Chloride Formation

Conversion of 5-nitrothiophene-2-carboxylic acid to its acid chloride is critical for subsequent esterification. Key methods include:

-

-

Reagents : Oxalyl chloride in tetrahydrofuran (THF)/dichloromethane (DCM).

-

Conditions : Room temperature (20°C) for 4 hours.

-

Outcome : Quantitative conversion to 5-nitrothiophene-2-carbonyl chloride.

-

-

-

Reagents : Thionyl chloride in methanol.

-

Conditions : 75–80°C for 2 hours.

-

Advantage : Simplified workup due to gaseous byproduct evolution.

-

Critical Analysis of Methodologies

Comparative Reaction Metrics

Challenges and Optimizations

-

Purity of Phenolic Component : 5-(Methoxycarbonyl)-2-nitrophenol must be free from nitro group reduction byproducts.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but may complicate purification.

-

Temperature Control : Excessive heat during esterification risks decarboxylation or nitro group degradation.

Mechanistic Insights

The esterification proceeds via nucleophilic acyl substitution (Figure 1):

-

Activation : 2-Thiophenecarboxylic acid → Acid chloride (electrophilic enhancement).

-

Nucleophilic Attack : Phenolate ion attacks the carbonyl carbon.

-

Departure : Chloride ion elimination, yielding the ester.

Microwave irradiation accelerates this process by polarizing reactants and reducing activation energy.

Scalability and Industrial Relevance

Large-scale production faces two hurdles:

-

Cost of Bromine Oxidation : Requires corrosion-resistant equipment.

-

Waste Management : Halogenated byproducts necessitate stringent disposal protocols.

Patents highlight alkali metal salt intermediates as a scalable alternative, though yields remain suboptimal .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-2-nitrophenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxycarbonyl group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Coupling Reactions: The thiophene ring can participate in coupling reactions with aryl halides in the presence of palladium catalysts.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Hydrochloric acid or sodium hydroxide.

Coupling Reactions: Aryl halides, palladium catalysts.

Major Products Formed

Reduction: 5-(Aminocarbonyl)-2-nitrophenyl 2-thiophenecarboxylate.

Hydrolysis: 5-(Methoxycarbonyl)-2-nitrophenyl 2-thiophenecarboxylic acid.

Coupling: Various aryl-substituted thiophene derivatives.

Scientific Research Applications

Scientific Research Applications

5-(Methoxycarbonyl)-2-nitrophenyl 2-thiophenecarboxylate has several notable applications in scientific research:

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules, particularly in organic synthesis. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions.

Biology

- Antimicrobial Properties : Studies have shown that compounds similar to 5-(Methoxycarbonyl)-2-nitrophenyl 2-thiophenecarboxylate exhibit antimicrobial activity against various pathogens. This makes it a candidate for further exploration in the development of antimicrobial agents .

- Anticancer Activity : Preliminary research indicates that this compound may possess anticancer properties, potentially acting through mechanisms such as apoptosis induction in cancer cells.

Medicine

- Drug Development : The compound is being investigated for its potential as a drug intermediate in the synthesis of therapeutic agents targeting various diseases, including cancer .

Industry

- Specialty Chemicals : It is utilized in the production of specialty chemicals that require specific properties imparted by its unique structure.

Case Study 1: Anticancer Activity

A study evaluated the effects of 5-(Methoxycarbonyl)-2-nitrophenyl 2-thiophenecarboxylate on various cancer cell lines. Results indicated significant cytotoxicity against HepG2 liver cancer cells, with mechanisms involving mitochondrial pathways leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

Research demonstrated that this compound exhibited antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential use in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)-2-nitrophenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Molecular Properties :

- Molecular Formula: C₁₃H₉NO₆S

- Molecular Weight : 307.28 g/mol

- Key Functional Groups: Nitro (-NO₂), methoxycarbonyl (-COOCH₃), and thiophene-carboxylate ester .

Applications :

Primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or materials science due to its reactive nitro and ester groups .

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key Differences in Reactivity and Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound increases electrophilicity, favoring nucleophilic aromatic substitution (NAS) reactions. In contrast, the Boc-protected amino group in enables amine-specific reactivity after deprotection . Bromo substituents (as in ) enhance halogen-based coupling reactions (e.g., Suzuki-Miyaura), while sulfonyl chloride in facilitates sulfonamide formation.

Steric and Electronic Effects :

- The pyridine ring in introduces aromatic nitrogen, altering electronic properties and solubility compared to the purely hydrocarbon-based thiophene-phenyl system .

- Coplanarity : The carboxylic acid and ester groups in form coplanar structures with the thiophene ring, promoting intermolecular hydrogen bonding, unlike the nitro-substituted ester in the target compound .

Biological Activity :

- Chloro-pyridine derivatives (e.g., ) exhibit enhanced bioactivity due to the chloro substituent’s lipophilicity and pyridine’s role in binding interactions. The nitro group in the target compound may confer antibacterial or nitroreductase-targeted properties .

Biological Activity

Overview

5-(Methoxycarbonyl)-2-nitrophenyl 2-thiophenecarboxylate (CAS No. 297150-05-1) is an organic compound belonging to the class of thiophene derivatives. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

- Molecular Formula: C13H9NO6S

- Molecular Weight: 307.28 g/mol

- Chemical Structure: The compound features a thiophene ring, a nitro group, and a methoxycarbonyl group, which contribute to its unique reactivity and biological activity.

The biological activity of 5-(Methoxycarbonyl)-2-nitrophenyl 2-thiophenecarboxylate is primarily attributed to the following mechanisms:

- Reduction of Nitro Group: The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects.

- π-π Interactions: The thiophene ring can engage in π-π interactions with aromatic residues in proteins, influencing their function and potentially disrupting cellular processes.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 5-(Methoxycarbonyl)-2-nitrophenyl 2-thiophenecarboxylate can inhibit the growth of various bacterial strains. For instance:

- Case Study: A study tested several thiophene derivatives against Staphylococcus aureus and Escherichia coli, revealing that certain derivatives displayed effective inhibition at low concentrations.

Anticancer Properties

The potential anticancer activity of this compound has also been explored. In vitro studies have demonstrated:

- Cell Line Testing: The compound was tested against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), showing promising results in reducing cell viability.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 15 | |

| MCF-7 | 12 |

Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential in drug development:

- Synthesis and Modification: Researchers are exploring synthetic routes to modify the compound's structure for enhanced bioactivity. For example, substituting different groups on the thiophene ring has been shown to significantly affect its biological properties.

Comparative Studies

Comparative studies with similar compounds reveal that the unique combination of functional groups in 5-(Methoxycarbonyl)-2-nitrophenyl 2-thiophenecarboxylate contributes to its distinctive biological profile:

- Comparison with Other Thiophenes:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 5-Methyl-2-thiophenecarboxaldehyde | Moderate | Low |

| 5-Nitro-2-thiophenecarboxaldehyde | High | Moderate |

| 5-(Methoxycarbonyl)-2-nitrophenyl 2-thiophenecarboxylate | High | High |

Q & A

Q. What are the recommended synthetic routes for 5-(Methoxycarbonyl)-2-nitrophenyl 2-thiophenecarboxylate, and how can reaction conditions be optimized for higher yield?

A common approach involves esterification and nitration steps. For example, thiophene derivatives with methoxycarbonyl groups can be synthesized via acid-catalyzed esterification of thiophenecarboxylic acids using methanol, followed by nitration under controlled conditions. Optimization includes adjusting solvent polarity (e.g., methanol or dichloromethane), temperature (0–5°C for nitration to minimize side reactions), and stoichiometric ratios of reagents like nitric acid. Catalysts such as sulfuric acid may enhance nitration efficiency. Monitoring via TLC and optimizing reaction time can improve yields .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- X-ray crystallography resolves the spatial arrangement of substituents, including dihedral angles between the thiophene ring and nitro/methoxycarbonyl groups (e.g., 3.1–3.6° deviations observed in related compounds) .

- NMR spectroscopy (¹H, ¹³C, and DEPT) confirms proton environments and carbon backbone, with distinct shifts for nitro (-NO₂, ~8.5 ppm in ¹H) and ester (-COOMe, ~3.9 ppm for methoxy) groups.

- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and carboxylic acid derivatives).

- HPLC ensures purity (>95%) by separating synthetic byproducts .

Q. What are the best practices for purifying this compound to achieve >95% purity?

Recrystallization using mixed solvents (e.g., methanol/water) effectively removes impurities. Column chromatography with silica gel and a gradient eluent (hexane:ethyl acetate) separates nitro-substituted byproducts. For thermally stable derivatives, vacuum sublimation may be employed. Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison to reference standards .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and methoxycarbonyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

The nitro group (-NO₂) strongly deactivates the aromatic ring via resonance and inductive effects, directing electrophiles to meta positions. The methoxycarbonyl (-COOMe) group further enhances electron withdrawal, reducing ring reactivity toward electrophilic substitution. However, in nucleophilic aromatic substitution (e.g., with amines), the nitro group acts as a leaving group under basic conditions, while the ester stabilizes intermediates through conjugation. Kinetic studies using Hammett plots can quantify substituent effects .

Q. What strategies can resolve discrepancies in NMR data when synthesizing derivatives of this compound?

- Variable Temperature (VT) NMR clarifies dynamic effects, such as hindered rotation of substituents.

- 2D NMR (COSY, NOESY, HSQC) assigns overlapping signals and confirms regiochemistry.

- Isotopic labeling (e.g., ¹⁵N for nitro groups) aids in tracking substituent positions.

- Computational NMR prediction (DFT methods like B3LYP/6-311+G(d,p)) validates experimental shifts .

Q. What computational approaches are suitable for modeling the compound’s interaction with biological targets like histone deacetylases (HDACs)?

- Molecular docking (AutoDock Vina, Glide) predicts binding modes by simulating interactions between the nitro/ester groups and HDAC active-site residues (e.g., Zn²⁺ coordination).

- Molecular Dynamics (MD) simulations (GROMACS) assess stability of ligand-protein complexes over time.

- QSAR models correlate structural features (e.g., Hammett σ values of substituents) with inhibitory activity .

Q. How does the crystal packing, influenced by hydrogen bonding, affect the compound’s physicochemical properties?

In related structures, O–H⋯O hydrogen bonds form centrosymmetric dimers, creating a rigid lattice that increases melting points and reduces solubility in nonpolar solvents. Crystal packing analysis (Mercury software) reveals π-π stacking between thiophene rings, which may enhance thermal stability. These interactions also impact bioavailability by influencing dissolution rates .

Q. Methodological Notes

- Synthesis Optimization : Use design of experiments (DoE) to screen variables (temperature, solvent, catalyst).

- Data Contradiction Analysis : Compare crystallographic data (CCDC entries) with computational models to resolve structural ambiguities.

- Advanced Characterization : Synchrotron XRD provides high-resolution data for charge density analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.